Sulfosulfuron

Catalog No.
S570002
CAS No.
141776-32-1
M.F
C16H18N6O7S2
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfosulfuron

CAS Number

141776-32-1

Product Name

Sulfosulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea

Molecular Formula

C16H18N6O7S2

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

RBSXHDIPCIWOMG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

solubility

3.81e-05 M
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C)
In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C)
In water, 18 mg/L at 20 °C, pH 5

Synonyms

N-(((4,6-dimethoxy-2-pyrimidinyl)-amino)carbonyl)-2-ethylsulfonylimidazo(1,2-a)pyridine-3-sulfonamide, sulfosulfuron

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

The exact mass of the compound Sulfosulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.81e-05 min acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/l, 20 °c)in water, 17.6 (ph 5), 1627 (ph 7), 482 (ph 9) (all in mg/l, 20 °c)in water, 18 mg/l at 20 °c, ph 5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Sulfosulfuron is a highly selective, systemic sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agricultural chemical procurement, it is primarily valued for its ultra-low application rate (typically 25–35 g a.i./ha) and its dual-action efficacy against both annual grasses (such as Phalaris minor and Avena fatua) and broadleaf weeds in winter wheat crops. Unlike older urea-based herbicides that require massive per-hectare dosages, Sulfosulfuron is active at milligram-per-square-meter levels and is highly compatible with modern 75% Water Dispersible Granule (WG) formulations. Its rapid metabolism in tolerant crops and favorable degradation kinetics make it a high-priority active ingredient for formulators seeking to replace high-volume, single-spectrum legacy herbicides .

Substituting Sulfosulfuron with older or narrower-spectrum alternatives introduces significant operational and agronomic inefficiencies. Relying on legacy substitutes like Isoproturon requires procuring and transporting 40 to 80 times more active ingredient by weight, while also failing to control widespread resistant biotypes of Phalaris minor. Conversely, utilizing narrow-spectrum modern alternatives like Clodinafop-propargyl (strictly a graminicide) or Metsulfuron-methyl (strictly a broadleaf herbicide) forces formulators and growers to procure multiple active ingredients and perform complex tank-mixing. This multi-product dependency increases formulation costs, raises the risk of chemical antagonism, and complicates supply chain logistics compared to the single-molecule, broad-spectrum control provided by Sulfosulfuron [1].

Application Rate and Weed Control Efficiency vs. Isoproturon

Field evaluations of post-emergence herbicides demonstrate that Sulfosulfuron achieves higher weed control efficiency (WCE) at a fraction of the dosage of legacy benchmarks. Sulfosulfuron applied at 25 g a.i./ha achieved a peak WCE of 95.2%. In contrast, Isoproturon required an application rate of 1.0 to 2.0 kg/ha but yielded lower overall weed biomass reduction, particularly against resistant grass biotypes [1].

Evidence DimensionApplication rate and Weed Control Efficiency (WCE)
Target Compound DataSulfosulfuron (25 g a.i./ha): 95.2% WCE
Comparator Or BaselineIsoproturon (1000–2000 g a.i./ha): Lower WCE and higher residual weed biomass
Quantified DifferenceSulfosulfuron delivers higher efficacy at 1/40th to 1/80th the active ingredient mass.
ConditionsPost-emergence field application in winter wheat at 60-120 days after sowing.

Procuring Sulfosulfuron drastically reduces chemical storage, transport volume, and environmental load while overcoming resistance issues associated with legacy urea herbicides.

Dual-Spectrum Efficacy vs. Narrow-Spectrum Clodinafop

While specific graminicides excel at grass control, they fail in mixed-weed environments. Studies comparing Sulfosulfuron (25 g/ha) to Clodinafop-propargyl (60-120 g/ha) showed that while both controlled wild oats (Avena spp.), Clodinafop had 0% efficacy against broadleaf weeds. Sulfosulfuron significantly reduced the dry weight of both grassy and broadleaf weeds simultaneously, eliminating the strict requirement for a broadleaf tank-mix partner [1].

Evidence DimensionBroadleaf weed population reduction
Target Compound DataSulfosulfuron (25 g/ha): Significant reduction of both grass and broadleaf weeds
Comparator Or BaselineClodinafop-propargyl (60-120 g/ha): 0% reduction in broadleaf weeds
Quantified DifferenceSulfosulfuron provides dual-spectrum control, whereas Clodinafop requires 100% supplementation for broadleaf management.
ConditionsField trials assessing weed dry matter in mixed-flora wheat fields.

Allows buyers to formulate or apply a single active ingredient for mixed weed profiles, streamlining procurement and reducing formulation complexity.

Environmental Dissipation and Crop Rotation Safety

Long-residual sulfonylureas can restrict crop rotation due to soil persistence. Sulfosulfuron demonstrates a highly favorable dissipation profile, following first-order rate kinetics with a soil half-life (DT50) of 5.4 to 19 days depending on tillage and soil type. Post-harvest soil bioassays utilizing sensitive indicator plants (e.g., bottle gourd) confirmed no carryover phytotoxicity from standard 25-50 g/ha applications [1].

Evidence DimensionSoil half-life (DT50) and rotational safety
Target Compound DataSulfosulfuron: DT50 of 5.4–19 days with zero post-harvest phytotoxicity
Comparator Or BaselineLong-residual sulfonylureas: DT50 often exceeding 60-100 days
Quantified DifferenceSulfosulfuron degrades rapidly enough to permit safe planting of rotational crops immediately post-harvest.
ConditionsHPLC analysis of field soil and greenhouse bioassays post-wheat harvest.

Ensures that the procured herbicide will not create long-term soil liabilities or restrict the grower's ability to rotate sensitive crops.

pH-Dependent Solubility for WG Formulation Compatibility

The physicochemical properties of Sulfosulfuron make it exceptionally well-suited for modern solid formulations. Its water solubility is highly pH-dependent, shifting from 17.6 mg/L at pH 5 to 1627 mg/L at pH 7. This allows it to remain stable in solid matrices (stable for 14 days at <54°C) while dispersing rapidly in neutral agricultural spray tanks without the need for heavy organic solvents [1].

Evidence DimensionWater solubility across pH gradients
Target Compound DataSulfosulfuron: 17.6 mg/L (pH 5) to 1627 mg/L (pH 7)
Comparator Or BaselineTraditional hydrophobic active ingredients: Require emulsifiable concentrates (EC) with high solvent loads
Quantified DifferenceA ~92-fold increase in solubility from acidic to neutral pH, enabling rapid tank-mixing from solid granules.
ConditionsStandard physicochemical profiling at 20°C.

Validates the compound's suitability for high-concentration (e.g., 75% WG) water-dispersible granule formulations, which are cheaper to ship and safer to handle than liquid concentrates.

High-Concentration Water Dispersible Granule (WG) Manufacturing

Due to its high efficacy at low doses and pH-responsive solubility, Sulfosulfuron is a highly suitable active ingredient for formulators producing 75% WG products. It eliminates the need for organic solvents required by older emulsifiable concentrates, directly lowering manufacturing and transport costs.

Single-Pass Mixed Weed Management in Winter Wheat

For agricultural suppliers targeting regions with complex weed flora (both grassy weeds like Phalaris minor and broadleaf weeds), Sulfosulfuron provides a standalone solution, bypassing the need to procure and blend separate graminicides (like Clodinafop) and broadleaf herbicides .

Resistance Management Programs

Sulfosulfuron is a strategic procurement choice for regions where legacy urea herbicides (e.g., Isoproturon) have failed due to weed resistance. Its distinct ALS-inhibition mechanism effectively controls Isoproturon-resistant biotypes at a fraction of the application rate .

Color/Form

White crystals
White solid

XLogP3

1.9

Density

1.5185 at 20 °C

LogP

log Kow = 0.73 (pH 5); -0.77 (pH 7); -1.44 (pH 9)

Odor

Odorless

Melting Point

201.4 °C
201.1 to 201.7 °C

UNII

Y0XC20DL6D

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.61X10-10 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

141776-32-1

Wikipedia

Sulfosulfuron

Biological Half Life

In a metabolism study, radiolabelled Sulfosulfuron (98% radiochemically pure a.i.), was administered to Sprague-Dawley rats. In the pilot study, 2-3 rats/sex/group were administered either (14)C-Pd Sulfosulfuron (radiolabel at the C-5 position of pyrimidine ring) or (14)C-Im Sulfosulfuron (label at the C-3 position of the imidazopyridine ring), each at 10 mg/kg or 1,000 mg/kg, by gavage. Rats dosed with Im or Pd Sulfosulfuron isotopes had similar metabolite profiles; therefore in the main study, 5 rats/sex/group were administered a mixture of (14)C-Pd, (14)C-Im, (13)C-Im and (12)C- Sulfosulfuron at single oral doses of 10 or 1,000 mg/kg, repeated oral doses of 10 mg/kg (14 consecutive daily unlabelled doses, followed by 1 radiolabelled dose), or a single intravenous dose of 10 mg/kg. ... Urinary excretion followed a biexponential pattern with half-lives of 2.2-5.8 hrs, initial phase, and 21.4-56.7 hrs, terminal phase (similar rates were observed for whole body elimination). ...

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Sulfosulfuron is produced by reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine 3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate.

Analytic Laboratory Methods

Adequate enforcement methodology LC/MS/MS is available to enforce the tolerance expression.
Residues in soil by HPLC/UV. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Do not contaminate water, food, or feed by storage and disposal. Store under cool, dry conditions (below 120 °F). Do not store under moist conditions. /Maverick Herbicide/
Do not contaminate water, food, feed, or seed by storage or disposal.
Maximum storage temperature: < 120 °F. ... Keep out of reach of children. Keep away from food, drink and animal feed. Keep only in the original container. Keep container tightly closed in a cool, well-ventilated place. Keep container off wet floors. /Maverick Herbicide/

Stability Shelf Life

Minimum shelf life: 2 years. /Maverick Herbicide/
Stable <54 °C for 14 days. Hydrolysis DT50 7 days (pH 4), 48 days (pH 5), 168 days (pH 7), 156 days (pH 9) (all 25 °C).

Dates

Last modified: 08-15-2023

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